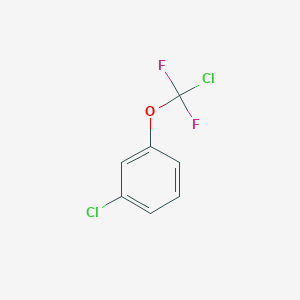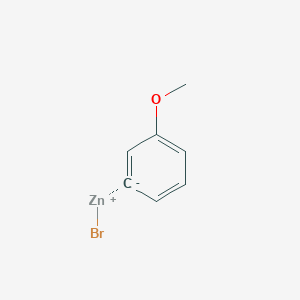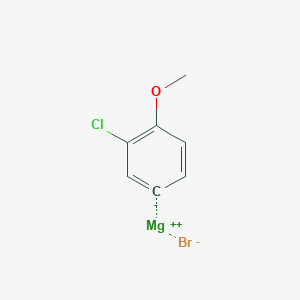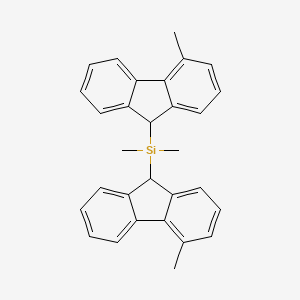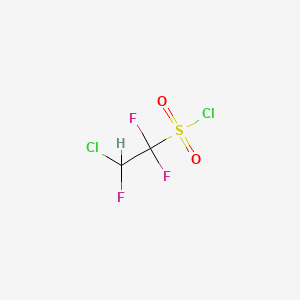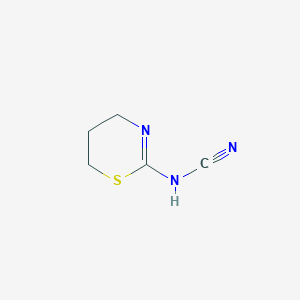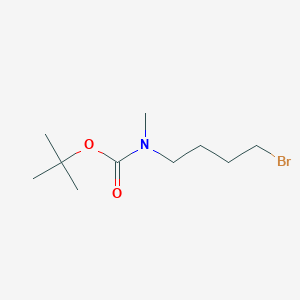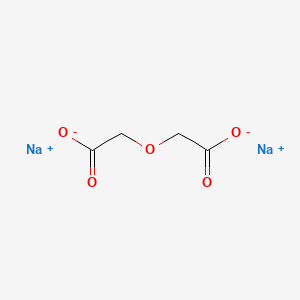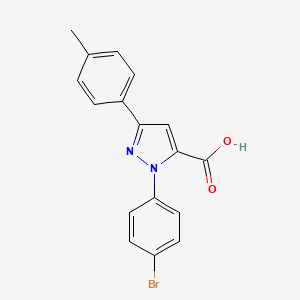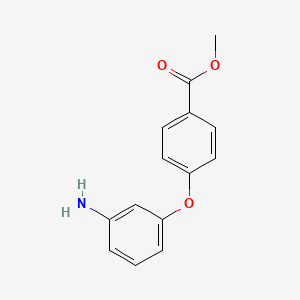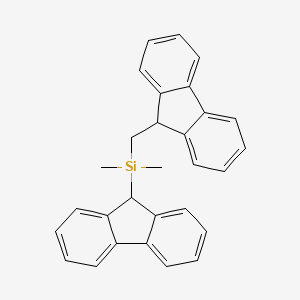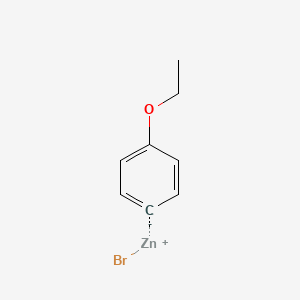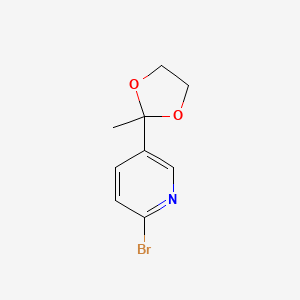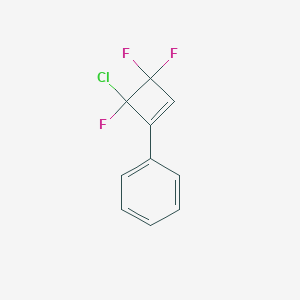
(4-Chloro-3,3,4-trifluoro-1-cyclobuten-1-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Chloro-3,3,4-trifluoro-1-cyclobuten-1-yl)benzene is a versatile chemical compound with a unique structure that allows for various applications in scientific research. It is characterized by the presence of a cyclobutene ring substituted with chlorine and trifluoromethyl groups, making it a valuable tool in fields ranging from drug development to material synthesis.
Preparation Methods
The synthesis of (4-Chloro-3,3,4-trifluoro-1-cyclobuten-1-yl)benzene typically involves the reaction of 4-chlorobenzotrifluoride with suitable reagents under controlled conditions. One common method is the liquid-phase fluorination of 4-chlorobenzotrifluoride using anhydrous hydrogen fluoride in the presence of a catalyst at low temperatures (below 100°C) and under pressure . This method ensures high yield and purity of the final product.
Chemical Reactions Analysis
(4-Chloro-3,3,4-trifluoro-1-cyclobuten-1-yl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chlorine atom.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different products.
Addition Reactions: The cyclobutene ring allows for addition reactions with various reagents.
Common reagents used in these reactions include hydrogen fluoride, chlorine, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
(4-Chloro-3,3,4-trifluoro-1-cyclobuten-1-yl)benzene has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: The compound is employed in the development of new pharmaceuticals and as a tool in biochemical studies.
Medicine: It plays a role in drug development, particularly in the synthesis of compounds with potential therapeutic effects.
Industry: The compound is used in the production of materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which (4-Chloro-3,3,4-trifluoro-1-cyclobuten-1-yl)benzene exerts its effects involves interactions with molecular targets and pathways specific to its application. For instance, in drug development, it may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways depend on the specific context of its use .
Comparison with Similar Compounds
(4-Chloro-3,3,4-trifluoro-1-cyclobuten-1-yl)benzene can be compared with other similar compounds, such as:
4-Chlorobenzotrifluoride: Similar in structure but lacks the cyclobutene ring, making it less versatile in certain applications.
1-Chloro-4-(trifluoromethyl)benzene: Another related compound with different reactivity and applications.
The uniqueness of this compound lies in its cyclobutene ring, which provides additional reactivity and versatility compared to its analogs .
Properties
IUPAC Name |
(4-chloro-3,3,4-trifluorocyclobuten-1-yl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF3/c11-10(14)8(6-9(10,12)13)7-4-2-1-3-5-7/h1-6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCLLLSFRTUPDBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(C2(F)Cl)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
